molecular formula C22H22N4O B2944291 (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone CAS No. 1326869-56-0

(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

Cat. No.: B2944291
CAS No.: 1326869-56-0
M. Wt: 358.445
InChI Key: LHVDBBRPYVCESM-UHFFFAOYSA-N
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Description

The compound “(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone” features a hybrid structure combining a 1,2,3-triazole moiety linked to a 4-ethylphenyl group and a 3,6-dihydropyridine ring conjugated via a methanone bridge.

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-2-17-8-10-20(11-9-17)26-16-21(23-24-26)22(27)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-12,16H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVDBBRPYVCESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a hybrid molecule that combines the structural features of triazoles and dihydropyridines. This unique combination has garnered interest due to its potential biological activities, particularly in the fields of oncology and psychiatry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring followed by the introduction of the dihydropyridine moiety. The synthetic route often employs traditional coupling reactions and cyclization techniques to achieve the desired structure.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit a wide range of biological activities, including antitumor , antidepressant , and anti-inflammatory properties. The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines and its potential as an antidepressant.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazoles show significant antiproliferative activity against several cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • SGC-7901 (gastric cancer)

In one study, a closely related compound exhibited an IC50 value of 4.07 µM against HeLa cells, indicating strong inhibitory activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The selectivity index for these compounds suggests a favorable therapeutic window, with normal cells showing significantly higher tolerance levels.

The mechanism by which these compounds exert their antitumor effects includes the induction of apoptosis. Specifically, they increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 , leading to enhanced apoptotic signaling pathways .

Antidepressant Activity

In addition to its antitumor properties, the compound has also been investigated for its antidepressant-like effects. A recent study highlighted its efficacy in modulating serotonergic systems involved in major depressive disorder (MDD). The hybrid structure shows promise as it interacts with neurotransmitter systems that are crucial for mood regulation .

Data Summary

Biological Activity Cell Line/Model IC50/Effect Reference
AntitumorHeLa4.07 µM
AntidepressantAnimal ModelSignificant effect on behavior

Case Studies

  • Antitumor Efficacy : A study assessed various substituted triazole derivatives against HeLa cells, noting that compounds with specific substitutions exhibited enhanced antiproliferative activity compared to non-substituted analogs. This suggests that structural modifications can significantly impact biological activity.
  • Antidepressant Effects : In animal models, compounds similar to the one discussed showed improved behavioral outcomes in tests for depression-like symptoms, indicating potential for further development as antidepressants.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Differences

Triazole Substitution Patterns
  • Target Compound: Contains a 1,2,3-triazole core, typically associated with "click chemistry" applications due to its regioselective synthesis .
  • Compound : Features a 1,2,4-triazole core with a phenylsulfonyl group and 2,4-difluorophenyl substituents. The 1,2,4-triazole is more electron-deficient, which could alter reactivity or binding interactions compared to 1,2,3-triazoles .
  • Compound : Incorporates a 1,2,4-triazole linked to a pyrimidine-piperazine system and a trifluoromethylphenyl group. The trifluoromethyl group likely improves metabolic stability and bioavailability .
Heterocyclic Backbone Variations
  • Target Compound : The 3,6-dihydropyridine ring introduces partial unsaturation, which may modulate electronic properties and conformational flexibility.
  • Compound : Uses a piperazine-pyrimidine scaffold, a common motif in drug design for improving solubility and target engagement .

Physicochemical and Hypothetical Bioactivity

A comparative analysis of key properties is outlined below (Table 1).

Table 1: Structural and Hypothetical Property Comparison

Compound Core Heterocycle Triazole Type Key Substituents Molecular Weight (g/mol) Hypothetical Properties
Target Compound Dihydropyridine 1,2,3-triazole 4-ethylphenyl, phenyl ~350.44* Moderate lipophilicity, flexible backbone
Compound 1,2,4-Triazole 1,2,4-triazole Phenylsulfonyl, 2,4-difluorophenyl N/A Enhanced polarity, potential sulfonamide bioactivity
Compound Piperazine-pyrimidine 1,2,4-triazole Trifluoromethylphenyl 417.4 High metabolic stability, fluorophilicity

*Calculated based on molecular formula.

  • Lipophilicity : The 4-ethylphenyl group in the target compound may confer higher logP values compared to ’s polar sulfonyl group.
  • Electron Effects : The dihydropyridine’s partial unsaturation could enhance π-π stacking interactions relative to ’s saturated piperazine.
  • Bioactivity: Fluorinated analogs () are often prioritized in drug discovery for improved pharmacokinetics, whereas the target compound’s non-fluorinated structure may require optimization for bioavailability.

Research Findings and Implications

  • These tools enable precise determination of bond lengths and angles, critical for SAR studies .
  • Synthetic Challenges : The target compound’s dihydropyridine linkage may introduce steric hindrance, complicating regioselective functionalization compared to simpler triazole derivatives.

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